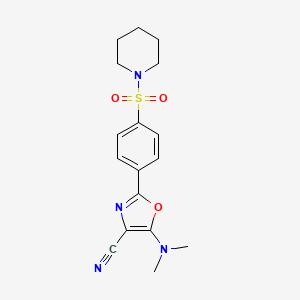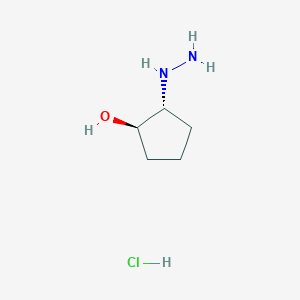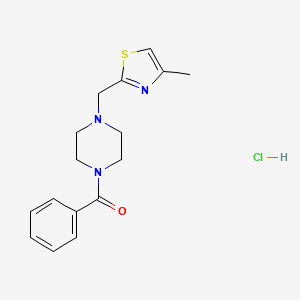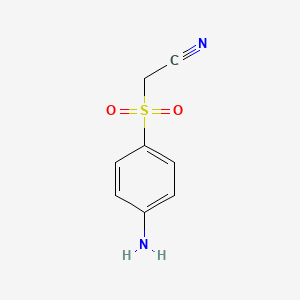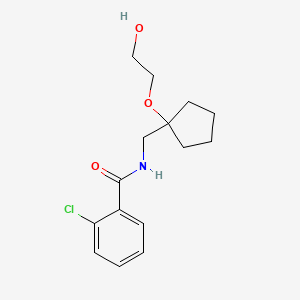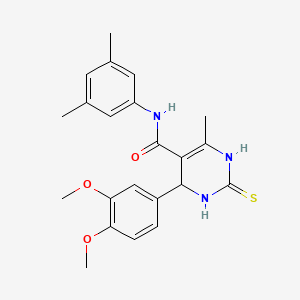
4-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including two aromatic rings (one with methoxy groups and the other with methyl groups), a carboxamide group, and a thioxo group within a tetrahydropyrimidine ring. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains a tetrahydropyrimidine ring, which is a six-membered ring with two nitrogen atoms and one sulfur atom. Attached to this ring is a carboxamide group and two phenyl rings, one of which is substituted with two methoxy groups and the other with two methyl groups .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The carboxamide group could participate in acid-base reactions, the thioxo group could undergo redox reactions, and the aromatic rings could undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar carboxamide group and the nonpolar aromatic rings would likely make this compound both hydrophilic and hydrophobic to some extent .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Research has been conducted on the synthesis of novel compounds derived from similar structures, focusing on their anti-inflammatory, analgesic, and antimicrobial activities. One study synthesized a range of heterocyclic compounds, including derivatives like benzodifuranyl, triazines, and thiazolopyrimidines, demonstrating significant cyclooxygenase-2 (COX-2) inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Another study synthesized tetrahydropyrimidine-thiones and their derivatives, showing considerable antimicrobial properties against bacterial and fungal growth (Akbari et al., 2008).
Crystal Structure and Material Properties
The crystal structure of similar pyrimidine derivatives has been determined, providing insights into their molecular and crystallographic properties. For instance, a study on the synthesis and crystal structure of 4-(4,6-dimethoxylpyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester revealed detailed crystallographic data, aiding in understanding the molecular arrangement and interactions (Ji, 2006).
Chemical Reactions and Synthesis Techniques
Several studies have focused on the chemical reactions and synthesis techniques involving tetrahydropyrimidine derivatives. For example, sodium hydrogen sulfate was used as a catalyst for the synthesis of N,4-diaryl-6-methyl-1-methyl(phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides, showcasing a method for producing these compounds in moderate to high yields (Gein, Zamaraeva, & Dmitriev, 2018).
Molecular Structure and Conformational Analysis
Research on the molecular structure and conformational analysis of tetrahydropyrimidine derivatives has provided valuable insights into their stereochemistry and potential interactions. A study conducted on 5-functionalized 1,2,3,4-tetrahydropyrimidin-2-ones(thiones) using X-ray diffraction explored the molecular and crystal structures, highlighting the conformational features and potential medicinal applications (Gurskaya, Zavodnik, & Shutalev, 2003).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-12-8-13(2)10-16(9-12)24-21(26)19-14(3)23-22(29)25-20(19)15-6-7-17(27-4)18(11-15)28-5/h6-11,20H,1-5H3,(H,24,26)(H2,23,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYDWHAGMKSCAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(NC(=S)NC2C3=CC(=C(C=C3)OC)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

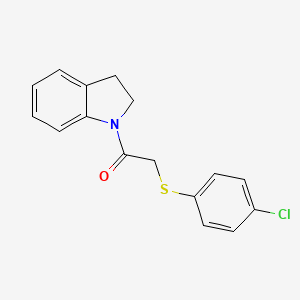
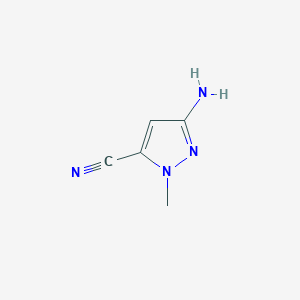
![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B2890706.png)
![1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-(2-phenoxyethyl)urea](/img/structure/B2890707.png)
![4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2890708.png)
